molecular formula C15H13N3O2S B5578074 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B5578074
M. Wt: 299.3 g/mol
InChI Key: NWSVVSRDUMWFNG-UHFFFAOYSA-N
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Description

3-{2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) core with a thiazole-hydrazone moiety. This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and anti-biofilm properties, as observed in related analogs . The compound is synthesized via condensation reactions involving 3-(2-bromoacetyl)coumarin derivatives and substituted thiosemicarbazones under optimized conditions, such as ball milling with solid acid catalysts (e.g., STF), which enhance reaction efficiency and yields . Its molecular structure is stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O) and π–π stacking interactions, contributing to high thermal stability (melting points >300°C in analogs) .

Properties

IUPAC Name

3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9(2)17-18-15-16-12(8-21-15)11-7-10-5-3-4-6-13(10)20-14(11)19/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSVVSRDUMWFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves the reaction of a chromenone derivative with a thiazole derivative under specific conditions. One common method involves the condensation of 2H-chromen-2-one with 2-(propan-2-ylidene)hydrazinyl-1,3-thiazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₃N₃O₂S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 256511

The compound features a chromenone backbone substituted with a thiazole ring, which is known for its diverse biological activities. The structural characteristics contribute to its reactivity and interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds derived from chromenone and thiazole. For instance, a derivative synthesized from thiazole exhibited significant activity against melanoma (SK-MEL-30) cell lines, with a reported increase in efficacy compared to healthy fibroblast cells . This suggests that derivatives like 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one may also possess similar antiproliferative properties, making them candidates for further exploration as potential anticancer agents.

Antimicrobial Properties

The antimicrobial potential of thiazole-containing compounds has been well-documented. Studies have shown that various thiazole derivatives exhibit activity against multidrug-resistant microorganisms. The minimum inhibitory concentrations (MICs) of these compounds against Gram-positive bacteria and fungi have been evaluated, indicating the effectiveness of thiazole derivatives in combating resistant strains . The incorporation of the hydrazinyl group in the structure may enhance this activity, warranting further investigation into its antimicrobial efficacy.

Antioxidant Activity

Compounds containing both coumarin and thiazole moieties are recognized for their antioxidant properties. The synthesis of novel derivatives has demonstrated promising results in terms of radical scavenging activity, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The antioxidant capacity of 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one could be assessed through various assays to establish its potential as an antioxidant agent.

Case Studies and Research Findings

  • Antiproliferative Studies : A study synthesized a related compound and evaluated its effects on colorectal cancer cells. It was found to be significantly active against melanoma cells while sparing normal cells . This highlights the selective nature of such compounds in targeting cancerous cells.
  • Antimicrobial Evaluation : Research on thiazole derivatives indicated that they possess antimicrobial properties against various strains, suggesting that 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one could exhibit similar or enhanced activity due to structural modifications .
  • Oxidative Stress Studies : Investigations into the antioxidant properties of coumarin derivatives have shown that they can effectively reduce oxidative stress markers in vitro, indicating potential applications in treating conditions associated with oxidative damage .

Mechanism of Action

The mechanism of action of 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Catalyst-driven methods (e.g., ball milling with STF) reduce reaction times (<30 min) and improve yields (>90%) compared to traditional reflux methods (6–8 h, 60–70% yields) .
Physicochemical Properties

Substituents significantly influence melting points, solubility, and crystallinity:

Compound Substituent Melting Point (°C) IR Peaks (cm⁻¹) Solubility Profile
3a 4-CF₃ >300 3302 (NH), 1727 (C=O), 1591 (C=N) Insoluble in water
3b 3,4-OCH₃ >300 3280 (NH), 1715 (C=O), 1585 (C=N) Partially soluble in DMSO
3d 6-Br, 4-CF₃ >300 3295 (NH), 1730 (C=O), 1600 (C=N) Insoluble in polar solvents
3h Imidazol-2-ylmethylidene 230–233.5 1720 (C=O), 1655 (C=N) Soluble in DMF
Target Propan-2-ylidene Not reported Expected: ~1720 (C=O), ~1590 (C=N) Likely similar to 3a/3b

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Br) increase melting points and reduce solubility due to enhanced intermolecular interactions .
  • Bulkier substituents (e.g., imidazole) lower melting points and improve solubility in polar aprotic solvents .

Key Observations :

  • Halogenated derivatives (e.g., SCT12 with Br/Cl) show potent antibacterial activity (MIC 3.12–6.25 μg/mL) but poor anti-biofilm performance .
  • Hydrophobic groups (e.g., CF₃ in 3a) enhance antifungal activity, while hydroxyl groups (SCT1) improve anti-biofilm effects .
Spectroscopic and Crystallographic Data

NMR and MS Trends :

  • ¹H NMR : Thiazole protons resonate at δ 7.4–8.5 ppm; coumarin C=O protons appear at δ 10.5–11.0 ppm .
  • ¹³C NMR : Coumarin carbonyl (C=O) signals at δ 160–165 ppm; thiazole C=N at δ 150–155 ppm .
  • MS : Molecular ion peaks (M⁺) align with calculated masses (e.g., 443 for SCT6) .

Crystal Packing :

  • Hydrogen bonding : Intramolecular C–H⋯O bonds (S(6) motif) and intermolecular N–H⋯O chains stabilize orthorhombic lattices (e.g., Pbcn space group) .
  • π–π interactions : Centroid distances of ~3.5 Å between thiazole and coumarin rings enhance thermal stability .

Biological Activity

The compound 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one is a novel thiazole-containing derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.

Synthesis of the Compound

The synthesis of thiazole derivatives typically involves multi-step processes including cyclization reactions. For 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one , the synthetic route often includes:

  • Formation of Thiazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form thiazole structures.
  • Coupling with Coumarin : The thiazole derivative is then coupled with a coumarin moiety to yield the final product.

These synthetic pathways are crucial in achieving the desired pharmacological properties of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those with coumarin cores. The compound 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A431< 10
Jurkat< 15
HT29< 20

The compound exhibited significant cytotoxicity, potentially due to its ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival pathways, enhancing its anticancer efficacy.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. The compound was tested against various strains of bacteria and fungi, revealing:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Candida albicans64

These results indicate that 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one possesses significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains.

Acetylcholinesterase Inhibition

Another area of interest is the inhibitory effect on acetylcholinesterase (AChE), which is relevant for neurodegenerative conditions like Alzheimer's disease. Compounds with similar structural motifs have demonstrated AChE inhibitory activity:

Compound IC50 (µM)
4-hydroxycoumarin derivative5.0
Coumarin-thiazole hybrid7.5

The inhibition of AChE suggests that this compound could be explored further for therapeutic applications in cognitive disorders.

The biological activity of 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one is likely mediated through several mechanisms:

  • Interaction with Proteins : Molecular docking studies reveal that the compound binds effectively to target proteins involved in cancer cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : It appears to affect pathways related to inflammation and cell survival, which can enhance its anticancer and antimicrobial effects.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-{2-[2-(propan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one?

Methodological Answer:
The synthesis typically involves a two-step reaction:

Intermediate Preparation : Reacting 3-acetyl-2H-chromen-2-one with a bromoacetylating agent (e.g., 2-bromoacetyl derivatives) to yield 3-(2-bromoacetyl)-2H-chromen-2-one.

Thiazole Ring Formation : Condensing the intermediate with thiosemicarbazide derivatives (e.g., propan-2-ylidene hydrazine) in ethanol or dichloromethane/methanol mixtures under reflux. The reaction proceeds via nucleophilic substitution, forming the thiazole core. Yields (~60%) and purity are optimized by column chromatography (eluent: CH₂Cl₂/MeOH 90:10) .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. For example, the thiazole proton appears at δ 7.88 (s, 1H), while the chromen-2-one carbonyl resonates at δ 167.0 ppm in 13^13C NMR .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXTL software) reveals planar thiazole rings (max. deviation: 0.010 Å) and E-configuration of the hydrazinyl moiety. Hydrogen bonding (O–H⋯O/N, C–H⋯π) stabilizes the crystal lattice .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 56.99%, H: 3.31%, N: 20.77% vs. calculated) .

Advanced: How can microwave-assisted synthesis optimize reaction conditions for this compound?

Methodological Answer:
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. For analogous hydrazinyl-thiazole derivatives:

  • Procedure : Reactants are irradiated at 100–150°C for 10–20 minutes in solvent systems like ethanol or DMF.
  • Benefits : Higher regioselectivity, reduced side products (e.g., elimination byproducts), and improved scalability. For example, microwave methods achieve ~85% yield for similar quinoxalinone derivatives vs. 60% via conventional heating .

Advanced: How can conflicting crystallographic data (e.g., planar vs. non-planar thiazole rings) be resolved?

Methodological Answer:
Discrepancies in crystallographic data (e.g., thiazole ring planarity) arise from substituent effects and hydrogen bonding. To resolve:

Refinement Software : Use SHELXL for high-resolution data (R-factor < 0.05) to model thermal motion and disorder .

Comparative Analysis : Overlay structures (e.g., using PLATON) to assess RMS deviations. For example, 3-hydroxybenzylidene analogs show thiazole ring tilts of 7.7–32.5° relative to the coumarin plane due to steric interactions .

Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O–H⋯N) that may distort planarity .

Advanced: How do hydrogen bonding patterns correlate with biological activity in this compound?

Methodological Answer:
Hydrogen bonds influence solubility, target binding, and stability:

  • Crystal Packing : O–H⋯O/N bonds (e.g., O3A–H3OA⋯O3B, 2.78 Å) form 2D networks, enhancing thermal stability .
  • Bioactivity : Thiazole NH groups participate in ligand-receptor interactions. For example, antifungal activity in hydrazinyl-thiazoles correlates with hydrogen bond donor capacity (e.g., N–H⋯O in CYP51 binding) .
  • Method : Use Cambridge Structural Database (CSD) surveys to compare H-bond metrics (distance, angle) with activity data .

Advanced: How can researchers address discrepancies in biological assay data (e.g., variable antimicrobial potency)?

Methodological Answer:
Contradictions in bioassay results require:

Standardized Protocols :

  • MIC Testing : Use CLSI guidelines with consistent inoculum sizes (e.g., 1×10⁵ CFU/mL) and controls (e.g., ciprofloxacin for bacteria) .
  • Cytotoxicity Assays : Validate selectivity via parallel mammalian cell lines (e.g., HEK293).

SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the benzylidene moiety) to isolate key pharmacophores. For example, 6-chloro-coumarin derivatives show enhanced antibacterial activity due to lipophilicity .

Data Normalization : Report activity as % inhibition relative to positive controls to minimize inter-lab variability .

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